

physicochemical properties of 3-(4-Chlorophenyl)propanal

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Compound of Interest

Compound Name: **3-(4-Chlorophenyl)propanal**

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An In-depth Technical Guide to the Physicochemical Properties of **3-(4-Chlorophenyl)propanal**

Introduction

3-(4-Chlorophenyl)propanal, a halogenated aromatic aldehyde, serves as a pivotal intermediate in the landscape of modern organic synthesis. Its unique structural composition, featuring a reactive aldehyde moiety, a flexible propyl linker, and a para-substituted chlorophenyl ring, makes it a versatile building block for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive exploration of the core physicochemical properties of **3-(4-Chlorophenyl)propanal**, offering in-depth analysis, validated experimental protocols, and field-proven insights for researchers, chemists, and drug development professionals. Understanding these fundamental characteristics is paramount for optimizing reaction conditions, ensuring analytical accuracy, and predicting the behavior of this compound in various chemical and biological systems.

Chemical Identity and Molecular Structure

The unambiguous identification of a chemical entity is the foundation of all subsequent scientific investigation. **3-(4-Chlorophenyl)propanal** is defined by its specific molecular structure and associated identifiers.

- IUPAC Name: **3-(4-chlorophenyl)propanal**

- Synonyms: 4-Chlorobenzenepropanal, p-Chlorohydrocinnamaldehyde
- CAS Number: 75677-02-0[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Formula: C₉H₉ClO[\[1\]](#)
- Molecular Weight: 168.62 g/mol [\[1\]](#)

The molecule's architecture consists of a benzene ring substituted with a chlorine atom at the para (4th) position. This chlorophenyl group is attached to a three-carbon aliphatic chain which terminates in an aldehyde functional group (-CHO).[\[1\]](#) This structure imparts a combination of aromatic and aliphatic characteristics, influencing its reactivity and physical properties. The chlorine atom acts as an electron-withdrawing group via induction, while the aldehyde group is a key center for nucleophilic addition and oxidation-reduction reactions.[\[4\]](#)

Caption: 2D Chemical Structure of **3-(4-Chlorophenyl)propanal**.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior, from solubility and reaction kinetics to its toxicological profile. The data presented below are compiled from available literature and predictive models.

Property	Value	Source / Comment
Physical State	Colorless to yellow liquid	At 20°C and standard pressure.[1]
Melting Point	~67.8°C (Predicted)	[1] This predictive value is anomalously high and likely inaccurate, as the compound is observed to be a liquid at room temperature. The related alcohol is a liquid, while the corresponding carboxylic acid is a solid with a melting point of 127-131°C.[5]
Boiling Point	238.6°C	At 760 mmHg.[1] Note: Some databases erroneously list a value of ~117°C, which more closely corresponds to the flash point.[2][3]
Flash Point	~117.1°C	[1] This indicates low volatility at ambient temperatures.
Solubility	Limited in water	The hydrophobic chlorophenyl group reduces aqueous solubility.[1]
Soluble in organic solvents	Expected to be soluble in solvents like dichloromethane, chloroform, and ethanol.[1]	
InChI Key	UXIFTAZOVKVCBX- UHFFFAOYSA-N	[1][4]

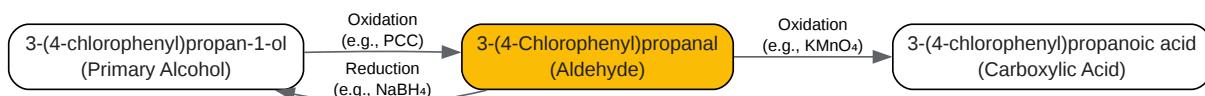
Reactivity and Key Chemical Transformations

The reactivity of **3-(4-Chlorophenyl)propanal** is dominated by its two primary functional regions: the aldehyde group and the chlorophenyl ring.

Reactions of the Aldehyde Group

The polarized carbon-oxygen double bond of the aldehyde makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[4]

- **Reduction to Primary Alcohol:** The aldehyde can be readily reduced to the corresponding primary alcohol, 3-(4-chlorophenyl)propan-1-ol. This is a cornerstone transformation in organic synthesis. The choice of reducing agent is critical; sodium borohydride (NaBH_4) is a mild and selective reagent suitable for this purpose, typically used in protic solvents like methanol or ethanol.[4] More powerful reagents like lithium aluminum hydride (LiAlH_4) can also be used but require anhydrous conditions.
- **Oxidation to Carboxylic Acid:** Conversely, the aldehyde is easily oxidized to form 3-(4-chlorophenyl)propanoic acid. Strong oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) can effect this transformation. Care must be taken to control reaction conditions to prevent side reactions.



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Caption: Key oxidation and reduction pathways for **3-(4-Chlorophenyl)propanal**.

Reactions of the Chlorophenyl Ring

The aromatic ring can undergo electrophilic aromatic substitution (EAS). The directing effects of the substituents determine the position of substitution. The chloro group is deactivating but ortho, para-directing, while the 3-propanal group is a meta-directing and deactivating group.[4] The interplay of these effects makes predicting the outcome of EAS reactions complex, often leading to a mixture of products.

Synthesis and Analytical Protocols

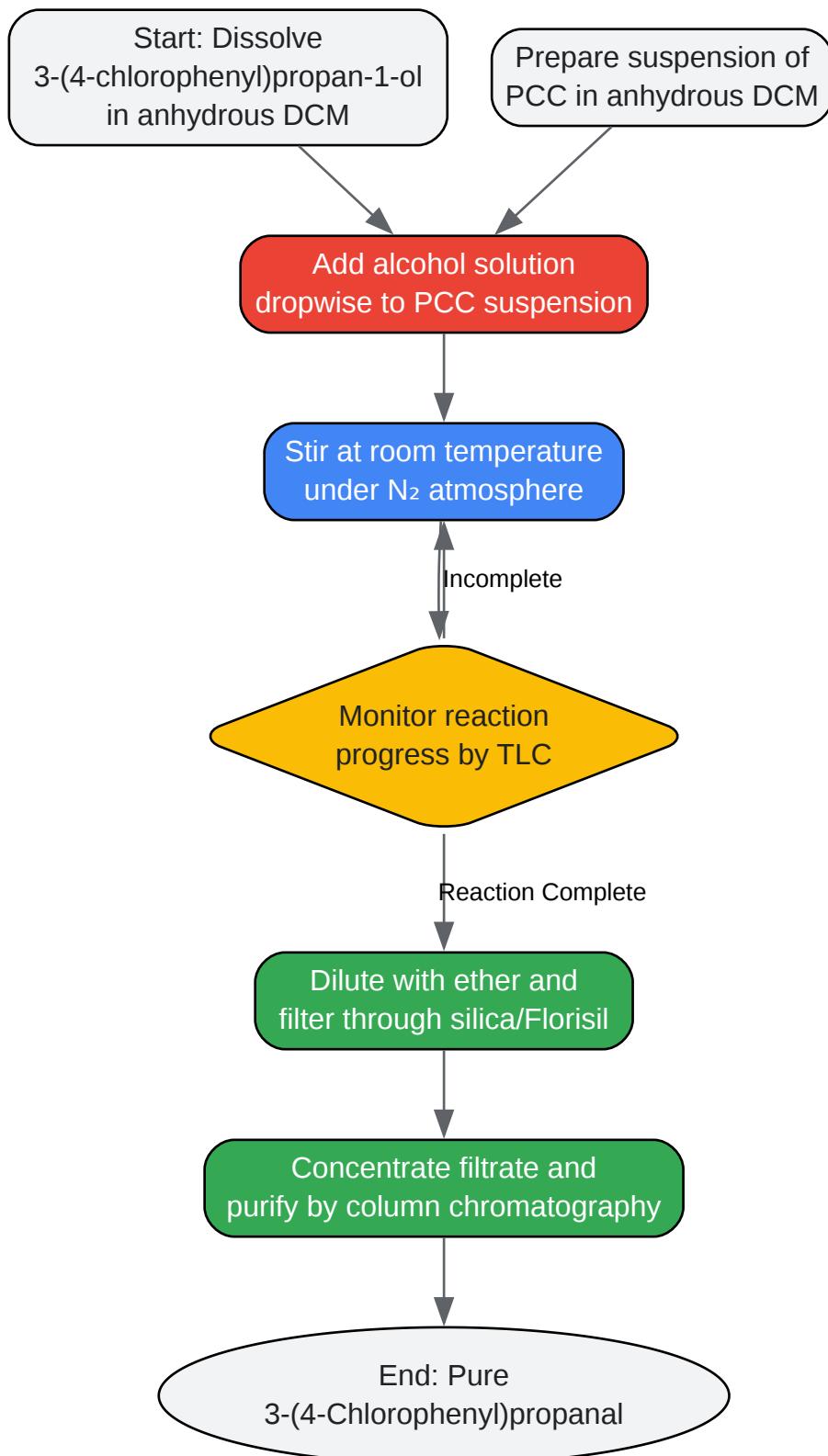
Protocol: Synthesis via Oxidation of 3-(4-chlorophenyl)propan-1-ol

This method is a common and controlled laboratory-scale synthesis, leveraging a mild oxidant to prevent over-oxidation to the carboxylic acid.[\[4\]](#)

Rationale: Pyridinium chlorochromate (PCC) is the oxidant of choice because it is selective for the conversion of primary alcohols to aldehydes and operates under mild, anhydrous conditions, which minimizes side reactions. Dichloromethane (DCM) is used as an inert solvent that readily dissolves the starting material and the PCC reagent.

Step-by-Step Methodology:

- **Setup:** In a fume hood, equip a round-bottom flask with a magnetic stirrer and a nitrogen inlet.
- **Reagent Preparation:** Suspend pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM).
- **Addition of Alcohol:** Dissolve 3-(4-chlorophenyl)propan-1-ol (1.0 equivalent) in anhydrous DCM and add it dropwise to the PCC suspension at room temperature with vigorous stirring.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting alcohol spot is no longer visible.
- **Workup:** Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Florisil to remove the chromium salts.
- **Purification:** Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure **3-(4-Chlorophenyl)propanal**.

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Caption: Workflow for the synthesis of **3-(4-Chlorophenyl)propanal** via PCC oxidation.

Protocol: Characterization by Analytical Methods

A combination of spectroscopic and chromatographic techniques is essential to confirm the identity and purity of synthesized **3-(4-Chlorophenyl)propanal**.

4.2.1 Purity Assessment by RP-HPLC

A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method can be developed for purity analysis, based on protocols for similar compounds.[\[6\]](#)

- Column: C18 column (e.g., 150 x 4.6 mm, 5 μ m).
- Mobile Phase: An isocratic mixture of acetonitrile and a phosphate buffer (e.g., pH 3) (e.g., 50:50 v/v).
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at 225 nm.
- Procedure: Dissolve a small sample of the compound in the mobile phase, filter, and inject into the HPLC system. Purity is determined by the relative area of the main peak.

4.2.2 Structural Elucidation by Spectroscopy

While experimental spectra for this specific compound are not widely published, its structure allows for a confident prediction of its key spectral features.

- ^1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals:
 - Aldehyde Proton (CHO): A triplet around δ 9.8 ppm.
 - Aromatic Protons: Two doublets between δ 7.1-7.4 ppm, characteristic of a para-substituted ring.
 - Methylene Protons (-CH₂-CH₂-CHO): A triplet around δ 2.8 ppm.
 - Methylene Protons (Ar-CH₂-): A triplet around δ 3.0 ppm.
- ^{13}C NMR Spectroscopy: The carbon NMR spectrum should display 7 unique signals:

- Carbonyl Carbon (C=O): A signal downfield, above δ 200 ppm.
- Aromatic Carbons: Four signals in the δ 125-140 ppm range.
- Aliphatic Carbons: Two signals in the δ 25-45 ppm range.
- Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups:[4]
 - C=O Stretch (Aldehyde): A strong, sharp absorption band in the 1720-1740 cm^{-1} region.
 - C-H Stretch (Aldehyde): Two characteristic weak to medium bands around 2750 cm^{-1} and 2850 cm^{-1} .
 - C-Cl Stretch: A band in the fingerprint region, typically 1090-1015 cm^{-1} for p-substitution.
 - Aromatic C=C Bonds: Signals in the 1450-1600 cm^{-1} region.
- Mass Spectrometry (MS): The mass spectrum would confirm the molecular weight. Predicted data suggests the monoisotopic mass is 168.0342 Da.[7] The spectrum would show a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Safety and Handling

While a specific material safety data sheet (MSDS) is not universally available, the known hazards of similar aldehydes and chlorinated aromatic compounds suggest a prudent approach to handling.

- General Precautions: Handle in a well-ventilated fume hood. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing.[8]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
- Hazard Statements (Anticipated): Based on related compounds, it is likely harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage/irritation (H318/H319), and may cause respiratory irritation (H335).[8]

- Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from oxidizing agents and sources of ignition.

Conclusion

3-(4-Chlorophenyl)propanal is a valuable chemical intermediate whose utility is directly linked to its distinct physicochemical properties. Its high boiling point, characteristic reactivity centered on the aldehyde functional group, and specific spectral signature provide a clear framework for its synthesis, purification, and application. The protocols and data synthesized in this guide offer a robust foundation for scientists to handle, analyze, and employ this compound with confidence and precision, facilitating its use in the development of novel pharmaceuticals, agrochemicals, and other advanced materials.

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